methyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-18(22)12-4-6-14(7-5-12)20-10-13(9-19)17-21-15(11-25-17)16-3-2-8-24-16/h2-8,10-11,20H,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPWJUPZYKQOKF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, also referred to by its chemical structure and various synonyms, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by a complex molecular structure that includes a thiazole ring and a thiophene moiety, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 284.3 g/mol. Its structure can be represented as follows:
Antimycobacterial Properties
Recent studies have highlighted the antimycobacterial activity of compounds containing the thiazole core, which includes this compound. Research indicates that derivatives of 2-aminothiazoles exhibit potent bactericidal activity against Mycobacterium tuberculosis with low cytotoxicity towards eukaryotic cells. These compounds are less susceptible to efflux pumps, which is a significant advantage in reducing the development of resistant strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound. Variations in the substituents on the thiazole and thiophene rings have been explored to enhance efficacy and reduce toxicity. For instance, modifications that maintain the integrity of the thiazole core while altering side chains have shown promising results in improving metabolic stability and bioactivity .
Case Study 1: Antitubercular Activity
A series of analogs based on this compound were synthesized and evaluated for their antitubercular properties. In vitro assays demonstrated that certain derivatives had half-lives in human liver microsomes (HLM) ranging from 16.1 to 35 minutes, indicating moderate metabolic stability . The most promising compounds showed significant bactericidal activity with minimal cytotoxic effects.
| Compound | Half-Life (min) | Bactericidal Activity | Cytotoxicity |
|---|---|---|---|
| Compound 3 | 16.1 ± 0.6 | High | Low |
| Compound 4 | 35 ± 0.8 | Moderate | Low |
Case Study 2: High Throughput Screening
In a high-throughput screening assay involving C. elegans, several compounds demonstrated reduced motility at concentrations as low as 5.6 µM. This suggests potential neuroactive properties that could be explored for therapeutic applications . The results indicate that this compound may influence neural pathways, warranting further investigation into its mechanism of action.
Comparison with Similar Compounds
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS 1321936-20-2)
- Structure : Differs by a 4-methylphenyl substituent on the thiazole and an ethyl ester group.
- Properties : Higher lipophilicity (XLogP3 = 5.3) due to the methylphenyl group, compared to the thiophene-substituted target compound. The (Z)-isomer may exhibit steric hindrance, reducing binding affinity in biological targets .
- Synthesis : Prepared via condensation reactions similar to those in , with sodium acetate as a catalyst .
[4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]sulfonylurea (CAS 797799-73-6)
- Structure : Incorporates a sulfonylurea group and a bulky cyclohexylphenyl substituent.
- Properties: Enhanced hydrogen-bonding capacity via sulfonamide and urea groups, improving solubility.
Stereochemical Variations
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
- Structure: Contains a methoxyimino group and (Z)-configuration.
- Impact : The (Z)-isomer disrupts planarity, reducing conjugation efficiency compared to the (E)-configured target compound. This isomer is used as an intermediate in cephalosporin synthesis .
Functional Group Modifications
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure: Replaces the cyano-enamine and benzoate groups with a chlorophenyl and dimethylaminobenzylidene moiety.
- Properties: The electron-withdrawing chlorine and electron-donating dimethylamino groups create a push-pull effect, altering electronic distribution. This compound shows inhibitory activity against cyclin-dependent kinases .
N-Carbamoyl-4-({(E)-2-cyano-2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)benzenesulfonamide
- Structure : Substitutes the methyl benzoate with a sulfonamide-carbamoyl group.
- Properties: Increased hydrogen-bond donor/acceptor count (HBD = 3, HBA = 8) enhances solubility but may reduce blood-brain barrier penetration .
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core is synthesized via the classical Hantzsch reaction between thiophene-2-carboxaldehyde (1), thiourea (2), and α-bromoacetophenone derivatives. Optimization studies indicate that using 2-bromo-1-(thiophen-2-yl)ethan-1-one (3) in ethanol under reflux for 12 hours yields 4-(thiophen-2-yl)-1,3-thiazol-2-amine (4) in 78% purity. Subsequent Vilsmeier-Haack formylation introduces the aldehyde functionality at position 2:
Reaction Conditions :
-
Solvent: Dry dichloroethane
-
Temperature: 0°C to 25°C (gradual warming)
Knoevenagel Condensation for Ethenyl Bridge Formation
The aldehyde intermediate (5) undergoes condensation with cyanoacetic acid (6) in the presence of piperidine to form the (E)-2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylic acid (7). Methyl esterification via Fischer-Speier method using methanol and sulfuric acid provides the methyl ester derivative (8):
Key Parameters :
-
Solvent: Anhydrous ethanol
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Catalyst: 10 mol% piperidine
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Reaction Time: 6 hours at 80°C
Enamine Coupling with Methyl 4-Aminobenzoate
The critical enamine bond forms via nucleophilic attack of methyl 4-aminobenzoate (9) on the α,β-unsaturated nitrile (8). Microwave-assisted conditions enhance reaction efficiency:
Optimized Conditions :
-
Solvent: Toluene
-
Microwave Power: 300 W
-
Yield: 67%
-
Stereoselectivity : >95% E-isomer due to conjugation stabilization
Alternative Pathways: Transition Metal Catalysis
Recent advances employ Suzuki-Miyaura coupling to assemble the thiophene-thiazole system. Bromination of 2-aminothiazole at position 4, followed by palladium-catalyzed cross-coupling with thiophene-2-boronic acid, offers a modular approach:
Advantages :
-
Tolerance for electron-rich boronic acids
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeOH:HO = 70:30) confirms >98% purity with t = 6.72 min.
Scale-Up Considerations and Industrial Feasibility
Bench-scale synthesis (10 g) demonstrates reproducible yields of 58–63% using continuous flow reactors for the condensation step. Key challenges include:
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Cyanoethylation | K₂CO₃, DMF, 80°C | Thiazole-cyanoethene | ~65 |
| Acylation | Methoxyimino acetate, Et₃N | Benzoate intermediate | ~70 |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol reduces side reactions .
- Catalytic Systems : Palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) or copper(I) for thiol-alkyne reactions improve regioselectivity .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of cyano groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates pure products .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for thiophene (δ 7.2–7.5 ppm), thiazole (δ 8.0–8.2 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369.4 for C₁₈H₁₅N₃O₄S) validate the molecular formula .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- X-ray Crystallography : Resolves ambiguities in NMR/IR by providing exact bond lengths and angles (e.g., E/Z isomerism in enamine linkages) .
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., thiophene vs. thiazole protons) .
- Elemental Analysis : Cross-check calculated vs. experimental C/H/N/S ratios to confirm purity .
Basic: Which functional groups influence the compound’s reactivity?
Answer:
Critical groups include:
- Cyano Group : Participates in nucleophilic additions or reductions to amines .
- Thiazole Ring : Coordinates with metal catalysts in cross-coupling reactions .
- Ester Group : Hydrolyzes to carboxylic acids under acidic/basic conditions .
Advanced: How does molecular docking predict biological activity?
Answer:
- Target Selection : Docking into enzymes (e.g., α-glucosidase) or receptors (e.g., kinase ATP-binding sites) using software like AutoDock .
- Binding Affinity : Thiophene-thiazole moieties show π-π stacking with aromatic residues, while the cyano group forms hydrogen bonds .
Table 2: Docking Scores for Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 9c | α-Glucosidase | -8.2 |
| 9e | Kinase X | -7.9 |
Basic: What stability challenges arise under varying conditions?
Answer:
- Light/Temperature : Thiophene-thiazole systems degrade under UV light; store at -20°C in amber vials .
- pH Sensitivity : Ester hydrolysis occurs in aqueous acidic/basic conditions; use anhydrous solvents for reactions .
Advanced: How do hydrogen bonds and crystal packing affect physicochemical properties?
Answer:
- Hydrogen Bonding : N–H···O/S interactions (2.8–3.0 Å) stabilize crystal lattices, as seen in X-ray structures .
- Solubility : Tight packing reduces solubility in polar solvents; co-crystallization with methanol improves it .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Methanol/water mixtures (3:1) for high-purity crystals .
- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
Advanced: How to design derivatives for specific biological targets?
Answer:
- Bioisosteric Replacement : Swap thiophene with furan or phenyl groups to modulate lipophilicity .
- Side Chain Modifications : Introduce sulfonamide or triazole moieties to enhance binding to enzymatic pockets .
- In Silico Screening : Use QSAR models to predict ADMET properties before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
